molecular formula C8H14O3 B14734385 Methyl 2,4-dimethyl-5-oxopentanoate CAS No. 10348-62-6

Methyl 2,4-dimethyl-5-oxopentanoate

Cat. No.: B14734385
CAS No.: 10348-62-6
M. Wt: 158.19 g/mol
InChI Key: OKNRJVQZLSTJEB-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-5-oxopentanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 2,4-dimethyl-5-oxopentanoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dimethyl-5-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2,4-dimethyl-5-oxopentanoic acid with methanol in the presence of an acid catalyst. Another method involves the Michael addition reaction, where this compound is obtained via base-catalyzed reactions from readily available building blocks .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as vacuum distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2,4-dimethyl-5-oxopentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-dimethyl-5-oxopentanoate involves its reactivity as an ester and a ketone. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The keto group can participate in various nucleophilic addition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which makes the keto group more electrophilic .

Comparison with Similar Compounds

Properties

CAS No.

10348-62-6

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2,4-dimethyl-5-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-6(5-9)4-7(2)8(10)11-3/h5-7H,4H2,1-3H3

InChI Key

OKNRJVQZLSTJEB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)C(=O)OC)C=O

Origin of Product

United States

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